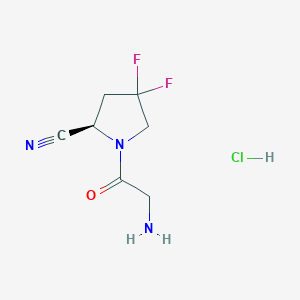
(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with difluoro and glycyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of supercritical fluids and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated reagents, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols .
科学的研究の応用
®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share structural similarities with ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride.
Ephedra derivatives: These compounds also exhibit biological activity and have been used in various medicinal applications.
Uniqueness
The uniqueness of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile hydrochloride lies in its difluoro substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .
生物活性
(R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride, also known by its CAS number 1448440-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10ClF2N3O
- Molecular Weight : 225.62 g/mol
- InChI Key : FWEDQWSJHMMMGQ-JEDNCBNOSA-N
- Purity : Typically available at 95% purity in commercial preparations .
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The difluoropyrrolidine moiety is believed to enhance binding affinity and selectivity towards these targets.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against various cancer cell lines. One notable study demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound induced apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of this compound. A study conducted on neuronal cell cultures showed that treatment with this compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions induced by glutamate . This suggests potential applications in neurodegenerative diseases.
Toxicological Profile
While exploring the biological activity, it is also crucial to consider the safety profile of this compound. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal models. However, further studies are warranted to fully elucidate its long-term safety and potential side effects .
Comparative Biological Activity Table
特性
IUPAC Name |
(2R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O.ClH/c8-7(9)1-5(2-10)12(4-7)6(13)3-11;/h5H,1,3-4,11H2;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDQWSJHMMMGQ-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC1(F)F)C(=O)CN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














